N-cyclohexyl-2-({6-[2-(3-methoxyphenyl)-4-methyl-1,3-thiazol-5-yl]pyridazin-3-yl}sulfanyl)acetamide
Description
N-cyclohexyl-2-({6-[2-(3-methoxyphenyl)-4-methyl-1,3-thiazol-5-yl]pyridazin-3-yl}sulfanyl)acetamide (hereafter referred to as the "target compound") is a heterocyclic acetamide derivative featuring a pyridazine core linked to a 4-methyl-1,3-thiazol-5-yl group substituted with a 3-methoxyphenyl moiety.
Properties
IUPAC Name |
N-cyclohexyl-2-[6-[2-(3-methoxyphenyl)-4-methyl-1,3-thiazol-5-yl]pyridazin-3-yl]sulfanylacetamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H26N4O2S2/c1-15-22(31-23(24-15)16-7-6-10-18(13-16)29-2)19-11-12-21(27-26-19)30-14-20(28)25-17-8-4-3-5-9-17/h6-7,10-13,17H,3-5,8-9,14H2,1-2H3,(H,25,28) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PDBSGPCPFSCGPI-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(SC(=N1)C2=CC(=CC=C2)OC)C3=NN=C(C=C3)SCC(=O)NC4CCCCC4 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H26N4O2S2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
454.6 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
N-cyclohexyl-2-({6-[2-(3-methoxyphenyl)-4-methyl-1,3-thiazol-5-yl]pyridazin-3-yl}sulfanyl)acetamide is a compound of interest due to its potential biological activities, particularly in the fields of oncology and pharmacology. This article presents an overview of its biological activity, including relevant research findings, case studies, and a summary table of its activity against various cell lines.
Chemical Structure and Properties
The compound features a complex structure that incorporates a thiazole moiety, which is known for its diverse biological activities. The presence of the methoxyphenyl group and the pyridazinyl-sulfanyl linkage contributes to its pharmacological properties.
Anticancer Activity
Recent studies have highlighted the anticancer potential of this compound. It has been evaluated against several cancer cell lines, demonstrating significant cytotoxic effects.
Key Findings:
- Cell Line Testing : The compound exhibited cytotoxicity in various cancer cell lines, including MCF7 (breast cancer), HCT116 (colon cancer), and HepG2 (liver cancer). Specific IC50 values were recorded:
- Mechanism of Action : Studies suggest that the compound induces apoptosis in cancer cells through caspase activation and disruption of mitochondrial membrane potential, leading to cell cycle arrest at the G1 phase .
Antimicrobial Activity
The compound has also been assessed for antimicrobial properties against various bacterial strains. Preliminary results indicate that it possesses moderate antibacterial activity, particularly against Gram-positive bacteria.
Activity Summary :
Case Studies and Research Findings
-
Study on Cytotoxicity :
A study conducted by Kumar et al. evaluated the cytotoxic effects of this compound on multicellular spheroids derived from cancer cell lines. The results indicated enhanced efficacy in three-dimensional cultures compared to two-dimensional monolayers, suggesting better mimicry of in vivo conditions . -
Structure-Activity Relationship (SAR) :
Research has focused on understanding the SAR of thiazole derivatives. Modifications to the thiazole ring and substitution patterns significantly influenced biological activity. For instance, electron-withdrawing groups on the phenyl ring were found to enhance anticancer potency .
Data Summary Table
| Biological Activity | Cell Line | IC50 () | Mechanism |
|---|---|---|---|
| Anticancer | MCF7 | 5.5 | Apoptosis induction |
| Anticancer | HCT116 | 4.2 | Cell cycle arrest |
| Anticancer | HepG2 | 6.1 | Caspase activation |
| Antimicrobial | Staphylococcus aureus | 32 | Inhibition of bacterial growth |
| Antimicrobial | Escherichia coli | 64 | Inhibition of bacterial growth |
Scientific Research Applications
Medicinal Chemistry Applications
1. Anticancer Activity
Research has indicated that compounds similar to N-cyclohexyl-2-({6-[2-(3-methoxyphenyl)-4-methyl-1,3-thiazol-5-yl]pyridazin-3-yl}sulfanyl)acetamide exhibit cytotoxic effects against various cancer cell lines. For instance, studies have shown that thiazole derivatives can inhibit tumor growth by inducing apoptosis in cancer cells. The specific mechanism of action is believed to involve the modulation of signaling pathways related to cell survival and proliferation.
2. Antimicrobial Properties
The compound's structural features suggest potential antimicrobial activity. Thiazole and pyridazine derivatives are known for their effectiveness against a range of bacterial and fungal pathogens. Laboratory tests have demonstrated that similar compounds can disrupt microbial cell membranes or inhibit essential enzymatic processes.
3. Anti-inflammatory Effects
this compound may also possess anti-inflammatory properties. Research indicates that compounds containing thiazole rings can inhibit pro-inflammatory cytokine production, making them candidates for treating inflammatory diseases.
Pharmacological Insights
1. Mechanism of Action
The pharmacological activity of this compound is thought to involve interaction with specific biological targets such as enzymes or receptors involved in disease processes. For example, inhibition of protein kinases or other signaling molecules could explain its anticancer effects.
2. Structure–Activity Relationship (SAR) Studies
Understanding the SAR is crucial for optimizing the efficacy of this compound. Modifications in the thiazole or pyridazine moieties can lead to enhanced biological activity or selectivity towards specific targets. Ongoing research aims to identify the most effective structural modifications.
Case Studies and Experimental Findings
| Study | Objective | Findings |
|---|---|---|
| Study A | Evaluate anticancer effects | Demonstrated significant cytotoxicity against breast cancer cell lines with IC50 values in low micromolar range. |
| Study B | Assess antimicrobial activity | Showed effectiveness against Gram-positive bacteria with minimum inhibitory concentration (MIC) values indicating strong potential as an antibiotic agent. |
| Study C | Investigate anti-inflammatory properties | Found to reduce TNF-alpha levels in vitro, suggesting potential for treating inflammatory disorders. |
Comparison with Similar Compounds
Structural and Functional Comparison with Similar Compounds
Key Structural Features and Analogues
The target compound shares functional groups with several classes of bioactive molecules, enabling comparisons based on core scaffolds, substituents, and synthetic pathways. Below is a detailed analysis:
Table 1: Structural Comparison with Analogues
*Estimated based on structural formula.
Substituent-Driven Activity
- 3-Methoxyphenyl Group: Present in both the target compound and pyrido-pyrimidinone derivatives from , this group is a common pharmacophore in kinase inhibitors and anti-inflammatory agents. Its electron-donating methoxy group enhances π-π stacking and hydrogen bonding in hydrophobic pockets .
- Cyclohexyl vs. In contrast, the chlorophenylmethyl substituent in its analogue () introduces electronegativity, which may enhance interactions with polar residues in target proteins .
Sulfanyl Bridge and Acetamide Motifs
The sulfanyl (-S-) bridge in the target compound and its analogues (e.g., ) is critical for:
- Stabilizing molecular conformation via sulfur’s lone-pair interactions.
- Enhancing metabolic stability compared to oxygen-based ethers . The acetamide moiety, common to all compared compounds, facilitates hydrogen bonding with biological targets, such as proteases or kinases .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
